10-Boc-SN-38

Catalog No.
S548641
CAS No.
86639-52-3
M.F
C22H20N2O5
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Boc-SN-38

CAS Number

86639-52-3

Product Name

10-Boc-SN-38

IUPAC Name

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1

InChI Key

FJHBVJOVLFPMQE-QFIPXVFZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

7 Ethyl 10 hydroxycamptothecin, 7-ethyl-10-hydroxycamptothecin, Camptosar, Camptothecin 11, camptothecin-11, CPT 11, CPT-11, CPT11, irinotecan, irinotecan hydrochloride, Irrinotecan, NK012 compound, SN 38, SN 38 11, SN-38, SN-38-11, SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O

The exact mass of the compound 7-Ethyl-10-hydroxycamptothecin is 392.13722 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673596. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Camptothecin. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

10-Boc-SN-38 is the tert-butyloxycarbonyl (Boc) protected form of SN-38 (7-Ethyl-10-hydroxycamptothecin), the highly potent active metabolite of the chemotherapy drug irinotecan. SN-38 itself is a powerful topoisomerase I inhibitor, but its clinical and synthetic utility is severely hampered by extremely poor solubility in both aqueous and organic solvents. 10-Boc-SN-38 is specifically designed as a synthetic intermediate to overcome these challenges, enabling controlled, site-selective chemical modifications required for developing advanced drug delivery systems and antibody-drug conjugates (ADCs).

Direct substitution of 10-Boc-SN-38 with its parent compound, SN-38, is impractical for multi-step synthetic applications such as ADC payload development. The unprotected phenolic hydroxyl group at the 10-position of SN-38 is highly reactive and will compete with other desired reaction sites (e.g., the 20-hydroxyl group), leading to undesired side products and low yields. Procuring 10-Boc-SN-38 provides essential orthogonal protection, ensuring that subsequent chemical modifications can be directed specifically to other positions on the molecule. Clinical prodrugs like irinotecan are also unsuitable, as they are designed for in vivo enzymatic conversion and lack the appropriate functional handles and stability for controlled, laboratory-based conjugation chemistry.

Precursor Suitability: Enabling Site-Selective Conjugation Where Unprotected SN-38 Fails

The primary procurement driver for 10-Boc-SN-38 is its function as a site-selectively protected intermediate. Synthetic routes for advanced SN-38 derivatives, such as those used in antibody-drug conjugates, explicitly require the protection of the 10-position phenolic hydroxyl to allow for selective modification at the 20-position hydroxyl group. For example, a common synthetic pathway involves first protecting SN-38 as 10-Boc-SN-38, then reacting the 20-OH group with a linker precursor (like N-Boc-glycine), and finally deprotecting the 10-position. This strategy is unachievable with unprotected SN-38 due to the competing reactivity of the 10-OH group.

Evidence DimensionSynthetic Pathway Feasibility
Target Compound DataEnables multi-step, site-selective synthesis of 20-O-substituted SN-38 derivatives in high yields.
Comparator Or BaselineUnprotected SN-38: Leads to competitive, non-selective reactions at both the 10-OH and 20-OH positions, preventing controlled synthesis of 20-O-conjugates.
Quantified DifferenceQualitatively enables a synthetic route that is otherwise infeasible.
ConditionsStandard organic synthesis conditions for esterification or carbamate formation (e.g., EDCI, 4-DMAP, DMF).

For any researcher developing novel linkers, prodrugs, or conjugates attached to the 20-position of SN-38, protecting the 10-position is a mandatory first step, making this compound an essential precursor.

Processability: Predictable and Mild Deprotection for Final Compound Release

The tert-butyloxycarbonyl (Boc) group is specifically utilized for its well-characterized and mild deprotection conditions, which enhances process control. The Boc group on 10-Boc-SN-38 can be selectively and rapidly removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). Published procedures demonstrate that this deprotection can be completed in as little as 2–5 minutes at room temperature. This allows for the efficient unveiling of the active 10-hydroxyl group at the final stage of a synthesis without requiring harsh conditions that could compromise the integrity of a complex payload-linker or other sensitive functional groups.

Evidence DimensionDeprotection Reaction Time
Target Compound Data2–5 minutes
Comparator Or BaselineAlternative protecting groups which may require longer reaction times or harsher (e.g., strongly basic or hydrogenolysis) conditions.
Quantified DifferenceRapid, minutes-long deprotection under mild acidic conditions.
ConditionsTreatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.

This provides a reliable and high-yield final step in a complex synthesis, a critical parameter for process chemists scaling up production or needing to preserve sensitive molecular structures.

Improved Handling: Circumventing the Extreme Insolubility of Unprotected SN-38

Unprotected SN-38 is notoriously difficult to handle due to its extremely low solubility in most solvents, including common organic solvents used in synthesis. Its reported solubility is approximately 0.1 mg/mL in dimethylformamide (DMF) and 2 mg/mL in dimethyl sulfoxide (DMSO). This poor solubility is a major obstacle for efficient reactions and purification. By masking the polar phenolic hydroxyl group, 10-Boc-SN-38 offers significantly improved compatibility with organic solvents like DMF and dichloromethane (DCM), as evidenced by its routine use as a reactant in these solvents for multi-step syntheses.

Evidence DimensionSolubility in Common Organic Solvents
Target Compound DataSufficient solubility in solvents like DMF and DCM to be used effectively in synthetic procedures.
Comparator Or BaselineSN-38: ~0.1 mg/mL in DMF; ~2 mg/mL in DMSO.
Quantified DifferenceEnables homogeneous reaction conditions where the parent compound would be largely insoluble.
ConditionsStandard laboratory temperature and pressure.

This enhanced solubility profile simplifies reaction setup, improves reaction kinetics, and facilitates purification, making it a more practical and process-friendly choice for synthetic chemists.

Synthesis of Payloads for Antibody-Drug Conjugates (ADCs)

This compound is essential for researchers developing ADCs who need to conjugate a linker to the 20-hydroxyl position of SN-38. The Boc protection at the 10-position ensures that the linker attachment chemistry is specific and high-yielding, a critical first step before conjugation to a monoclonal antibody.

Development of Novel Polymer-Drug and Nanoparticle Conjugates

The improved handling and processability of 10-Boc-SN-38 make it a suitable precursor for creating advanced drug delivery systems. Researchers can perform controlled polymerizations or surface modifications on nanoparticles by reacting with the 20-OH group, followed by a final, mild deprotection step to yield the active drug conjugate.

Systematic Exploration of SN-38 Prodrugs and Linker Chemistry

For medicinal chemists exploring structure-activity relationships of SN-38 prodrugs, 10-Boc-SN-38 provides a standardized and reliable starting material. It enables the systematic synthesis of a library of derivatives modified at the 20-position with different linkers or solubilizing groups for comparative biological evaluation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

392.13722174 Da

Monoisotopic Mass

392.13722174 Da

Heavy Atom Count

29

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0H43101T0J

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 55 of 56 companies with hazard statement code(s):;
H301 (78.18%): Toxic if swallowed [Danger Acute toxicity, oral];
H341 (21.82%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in colorectal cancer.

Pharmacology

SN-38 (7-ethyl-10-hydroxycamptothecin) is the active metabolite of Irinotecan (CPT-11). Irinotecan is a topoisomerase I inhibitor commercially available as Camptosar®. SN-38 has been found to be 200–2000 times more cytotoxic than CPT-11, but has not been used as an anticancer drug due to its poor solubility in pharmaceutically acceptable solvents and low affinity to lipid membranes. SN-38 also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH. LE-SN-38 is a novel lipsome based formulation containing liposomes of uniform size distribution (<200 nm). Drug entrapment efficiency of the formulation is>95%.

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

Mechanism of Action

The entrapment of SN-38 in lipsomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

86639-52-3

Wikipedia

SN-38

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Buck A, Halbritter S, Späth C, Feuchtinger A, Aichler M, Zitzelsberger H, Janssen KP, Walch A. Distribution and quantification of irinotecan and its active metabolite SN-38 in colon cancer murine model systems using MALDI MSI. Anal Bioanal Chem. 2014 Oct 14. [Epub ahead of print] PubMed PMID: 25311193.
2: Yang FY, Zhang WP, Wang XY, Yang WC, Dang HW. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles]. Yao Xue Xue Bao. 2014 Jul;49(7):1029-33. Chinese. PubMed PMID: 25233635.
3: Minami K, Kamijo Y, Nishizawa Y, Tabata S, Horikuchi F, Yamamoto M, Kawahara K, Shinsato Y, Tachiwada T, Chen ZS, Tsujikawa K, Nakagawa M, Seki N, Akiyama S, Arima K, Takeda Y, Furukawa T. Expression of ABCB6 is related to resistance to 5-FU, SN-38 and vincristine. Anticancer Res. 2014 Sep;34(9):4767-73. PubMed PMID: 25202056.
4: Ghazaly E, Perry J, Kitromilidou C, Powles T, Joel S. Development and validation of an ultra-high performance LC-MS/MS assay for intracellular SN-38 in human solid tumour cell lines: comparison with a validated HPLC-fluorescence method. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Oct 15;969:213-8. doi: 10.1016/j.jchromb.2014.08.024. Epub 2014 Aug 27. PubMed PMID: 25195021.
5: Hu T, Chung YM, Guan M, Ma M, Ma J, Berek JS, Hu MC. Reprogramming ovarian and breast cancer cells into non-cancerous cells by low-dose metformin or SN-38 through FOXO3 activation. Sci Rep. 2014 Jul 24;4:5810. doi: 10.1038/srep05810. PubMed PMID: 25056111; PubMed Central PMCID: PMC4108946.
6: Nittayacharn P, Manaspon C, Hongeng S, Nasongkla N. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system. Exp Biol Med (Maywood). 2014 Jul 2. pii: 1535370214539227. [Epub ahead of print] PubMed PMID: 24990485.
7: Park DJ, Won JH, Cho AR, Yun HJ, Heo JH, Hwhang TH, Lee DH, Kim WM. Determination of irinotecan and its metabolite SN-38 in rabbit plasma and tumors using a validated method of tandem mass spectrometry coupled with liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 1;962:147-52. doi: 10.1016/j.jchromb.2014.05.042. Epub 2014 May 27. PubMed PMID: 24927278.
8: Wang H, Bian T, Jin T, Chen Y, Lin A, Chen C. Association analysis of UGT1A genotype and haplotype with SN-38 glucuronidation in human livers. Pharmacogenomics. 2014 Apr;15(6):785-98. doi: 10.2217/pgs.14.29. PubMed PMID: 24897286.
9: Yu J, Han JC, Gao YJ. Biotransformation of Glucoaurantio-Obtusin Towards Aurantio-Obtusin Increases the Toxicity of Irinotecan Through Increased Inhibition Towards SN-38 Glucuronidation. Phytother Res. 2014 Oct;28(10):1577-80. doi: 10.1002/ptr.5162. Epub 2014 May 19. PubMed PMID: 24842785.
10: Chu C, Abbara C, Tandia M, Polrot M, Gonin P, Farinotti R, Bonhomme-Faivre L. Cetuximab increases concentrations of irinotecan and of its active metabolite SN-38 in plasma and tumour of human colorectal carcinoma-bearing mice. Fundam Clin Pharmacol. 2014 Mar 3. doi: 10.1111/fcp.12071. [Epub ahead of print] PubMed PMID: 24588516.
11: Tahara M, Inoue T, Sato F, Miyakura Y, Horie H, Yasuda Y, Fujii H, Kotake K, Sugano K. The use of Olaparib (AZD2281) potentiates SN-38 cytotoxicity in colon cancer cells by indirect inhibition of Rad51-mediated repair of DNA double-strand breaks. Mol Cancer Ther. 2014 May;13(5):1170-80. doi: 10.1158/1535-7163.MCT-13-0683. Epub 2014 Feb 27. PubMed PMID: 24577941.
12: Santi DV, Schneider EL, Ashley GW. Macromolecular prodrug that provides the irinotecan (CPT-11) active-metabolite SN-38 with ultralong half-life, low C(max), and low glucuronide formation. J Med Chem. 2014 Mar 27;57(6):2303-14. doi: 10.1021/jm401644v. Epub 2014 Mar 6. PubMed PMID: 24494988.
13: Yanagihara K, Takigahira M, Kubo T, Ochiya T, Hamaguchi T, Matsumura Y. Marked antitumor effect of NK012, a SN-38-incorporating micelle formulation, in a newly developed mouse model of liver metastasis resulting from gastric cancer. Ther Deliv. 2014 Feb;5(2):129-38. doi: 10.4155/tde.13.143. PubMed PMID: 24483192.
14: Vangara KK, Ali HI, Lu D, Liu JL, Kolluru S, Palakurthi S. SN-38-cyclodextrin complexation and its influence on the solubility, stability, and in vitro anticancer activity against ovarian cancer. AAPS PharmSciTech. 2014 Apr;15(2):472-82. doi: 10.1208/s12249-013-0068-5. Epub 2014 Jan 30. PubMed PMID: 24477982; PubMed Central PMCID: PMC3969487.
15: Jeong W, Park SR, Rapisarda A, Fer N, Kinders RJ, Chen A, Melillo G, Turkbey B, Steinberg SM, Choyke P, Doroshow JH, Kummar S. Weekly EZN-2208 (PEGylated SN-38) in combination with bevacizumab in patients with refractory solid tumors. Invest New Drugs. 2014 Apr;32(2):340-6. doi: 10.1007/s10637-013-0048-3. Epub 2013 Nov 16. PubMed PMID: 24242862.
16: Iusuf D, Ludwig M, Elbatsh A, van Esch A, van de Steeg E, Wagenaar E, van der Valk M, Lin F, van Tellingen O, Schinkel AH. OATP1A/1B transporters affect irinotecan and SN-38 pharmacokinetics and carboxylesterase expression in knockout and humanized transgenic mice. Mol Cancer Ther. 2014 Feb;13(2):492-503. doi: 10.1158/1535-7163.MCT-13-0541. Epub 2013 Nov 5. PubMed PMID: 24194565.
17: Garrett CR, Bekaii-Saab TS, Ryan T, Fisher GA, Clive S, Kavan P, Shacham-Shmueli E, Buchbinder A, Goldberg RM. Randomized phase 2 study of pegylated SN-38 (EZN-2208) or irinotecan plus cetuximab in patients with advanced colorectal cancer. Cancer. 2013 Dec 15;119(24):4223-30. doi: 10.1002/cncr.28358. Epub 2013 Sep 16. PubMed PMID: 24105075.
18: Satoh T, Yasui H, Muro K, Komatsu Y, Sameshima S, Yamaguchi K, Sugihara K. Pharmacokinetic assessment of irinotecan, SN-38, and SN-38-glucuronide: a substudy of the FIRIS study. Anticancer Res. 2013 Sep;33(9):3845-53. PubMed PMID: 24023318.
19: Lee PC, Chiou YC, Wong JM, Peng CL, Shieh MJ. Targeting colorectal cancer cells with single-walled carbon nanotubes conjugated to anticancer agent SN-38 and EGFR antibody. Biomaterials. 2013 Nov;34(34):8756-65. doi: 10.1016/j.biomaterials.2013.07.067. Epub 2013 Aug 12. PubMed PMID: 23937913.
20: Fujita K, Sugiura T, Okumura H, Umeda S, Nakamichi N, Watanabe Y, Suzuki H, Sunakawa Y, Shimada K, Kawara K, Sasaki Y, Kato Y. Direct inhibition and down-regulation by uremic plasma components of hepatic uptake transporter for SN-38, an active metabolite of irinotecan, in humans. Pharm Res. 2014 Jan;31(1):204-15. doi: 10.1007/s11095-013-1153-x. Epub 2013 Aug 7. PubMed PMID: 23921491.

Explore Compound Types